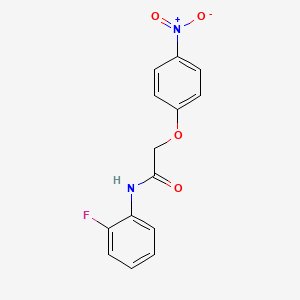

N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide is a compound of interest in various chemical and pharmaceutical industries. It has been studied for its potential applications in medicinal chemistry and material sciences.

Synthesis Analysis

- Synthesis from p-acetamidophenol : N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a related compound, was synthesized from p-acetamidophenol via alkylation and nitration under optimized conditions (Zhang Da-yang, 2004).

- Catalytic synthesis : A Pd-based catalytic system has been used for the selective formation of similar acetamide compounds in one pot, indicating potential methods for synthesizing N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

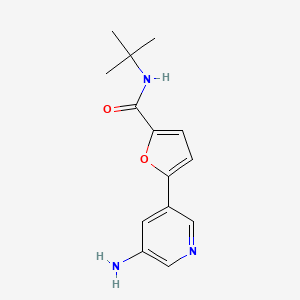

Molecular Structure Analysis

- Crystal structure studies : Compounds with similar structural features, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, have been characterized using techniques like X-ray crystallography, providing insights into the molecular structure of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (Yang Man-li, 2008).

Chemical Reactions and Properties

- Reactivity : Related compounds demonstrate varied reactivity, including hydrogen bond formation and complexation with solvents, which may be relevant for understanding the reactivity of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (I. G. Krivoruchka et al., 2004).

Physical Properties Analysis

- Optical properties : The optical properties of similar compounds, like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, have been studied, which can give insights into the physical properties of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (P. Jansukra et al., 2021).

Chemical Properties Analysis

- Solvatochromism : Studies on N-(4-Methyl-2-nitrophenyl)acetamide indicate the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment, which might be analogous to the chemical properties of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide (I. G. Krivoruchka et al., 2004).

Applications De Recherche Scientifique

Synthesis and Characterization

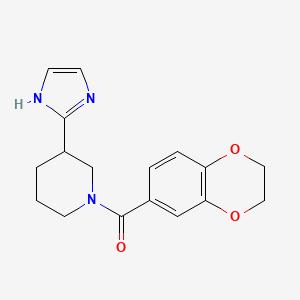

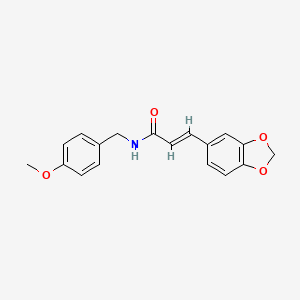

Several studies focus on the synthesis, characterization, and modification of related acetamide derivatives, aiming to explore their chemical properties and enhance their pharmacological activities. For instance, novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed for potential anticancer, anti-inflammatory, and analgesic applications, demonstrating the versatility of acetamide derivatives in drug development (Rani et al., 2014). Similarly, the synthesis and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as antitubercular agents highlight the importance of structural modification in enhancing drug efficacy (Ang et al., 2012).

Photocatalytic Degradation and Environmental Applications

Research on the photocatalytic degradation of related compounds, such as paracetamol (acetaminophen), using TiO2 nanoparticles under UV light, indicates the potential environmental applications of N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide in pollution control and the removal of pharmaceutical contaminants from water (Jallouli et al., 2017).

Mechanistic Studies and Chemical Reactions

Mechanistic studies, such as the investigation of flutamide's photochemistry in various media, provide insights into the reaction mechanisms of acetamide derivatives. These studies are crucial for understanding the stability, degradation pathways, and potential toxicological effects of these compounds (Udagawa et al., 2011). Additionally, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis showcases the role of acetamide derivatives in facilitating specific chemical transformations (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-12-3-1-2-4-13(12)16-14(18)9-21-11-7-5-10(6-8-11)17(19)20/h1-8H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJCHJLGEMQZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)